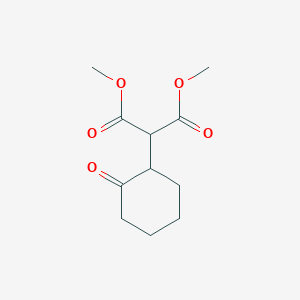
Dimethyl 2-(2-oxocyclohexyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-oxocyclohexyl)malonate is an organic compound with the molecular formula C11H16O5 It is a derivative of malonic acid and features a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-oxocyclohexyl)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide, followed by alkylation with 2-bromocyclohexanone. The reaction proceeds via an S_N2 mechanism, forming the desired product after hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high productivity and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-oxocyclohexyl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium ethoxide are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2-(2-oxocyclohexyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of dimethyl 2-(2-oxocyclohexyl)malonate involves its reactivity as a nucleophile and electrophile. The compound can form enolates, which are key intermediates in many reactions. These enolates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.
Cyclohexanone: The parent ketone of the cyclohexyl moiety in dimethyl 2-(2-oxocyclohexyl)malonate.
Uniqueness
This compound is unique due to the presence of both the malonate ester and the cyclohexanone moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis .
Properties
CAS No. |
63965-89-9 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
dimethyl 2-(2-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3 |
InChI Key |
MRMJANFFIPGZSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


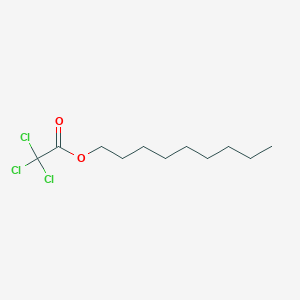
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
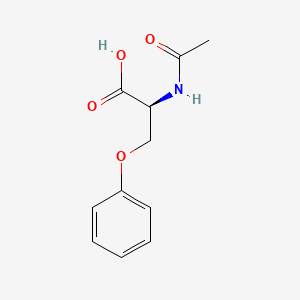
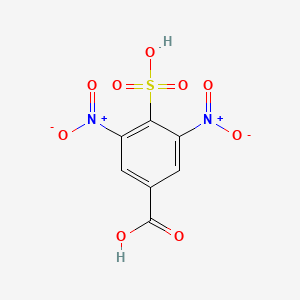
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

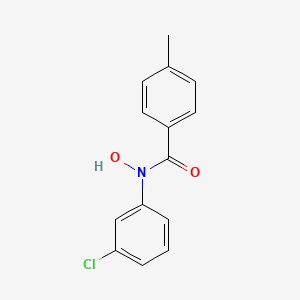
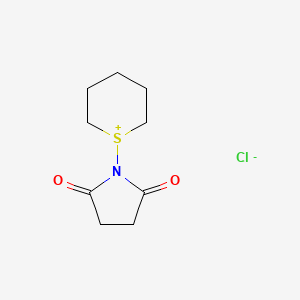
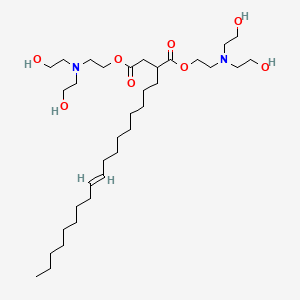
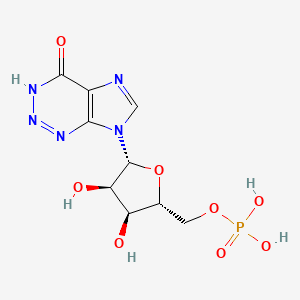
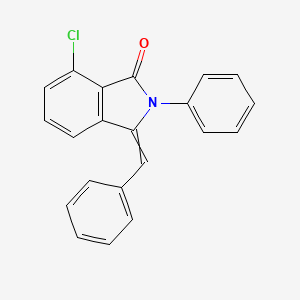
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
